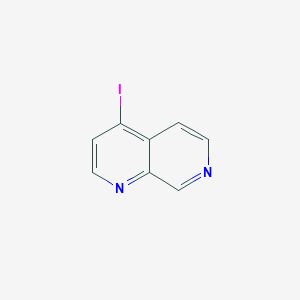
4-Iodo-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,7-naphthyridine typically involves halogenation reactions. One common method is the iodination of 1,7-naphthyridine using iodine and an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems, such as cobalt-catalyzed cross-couplings, can also be employed to functionalize halogenated naphthyridines .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents, such as Grignard reagents or organozinc compounds, to form polyfunctional naphthyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.
Cross-Coupling Reactions: Catalysts like palladium or cobalt, along with ligands and bases, are commonly used.
Major Products Formed:
Substitution Reactions: Products include azido-naphthyridines or thio-naphthyridines.
Cross-Coupling Reactions: Products include arylated or alkylated naphthyridines with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It acts as a ligand in the formation of metal complexes, which can be used in catalysis and molecular sensing.
Wirkmechanismus
The mechanism of action of 4-Iodo-1,7-naphthyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. The iodine atom can enhance binding affinity and selectivity by participating in halogen bonding. In materials science, its photochemical properties are exploited to generate excited states that can transfer energy or electrons to other molecules .
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine: Known for its biological activities and use in metal complexes.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials with photochemical properties.
Uniqueness of 4-Iodo-1,7-naphthyridine: The presence of the iodine atom at the 4-position makes this compound more reactive and versatile compared to its non-halogenated counterparts. This unique feature allows for a broader range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C8H5IN2 |
|---|---|
Molekulargewicht |
256.04 g/mol |
IUPAC-Name |
4-iodo-1,7-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H |
InChI-Schlüssel |
SZEYUXWBFJNTHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=NC=CC(=C21)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
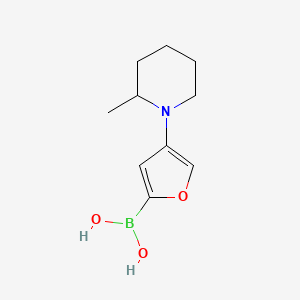
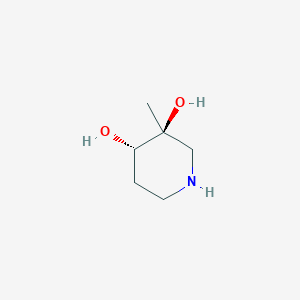


![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)


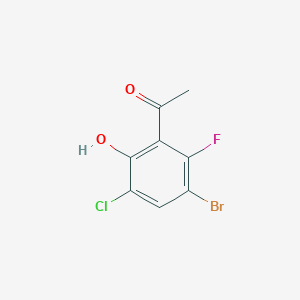
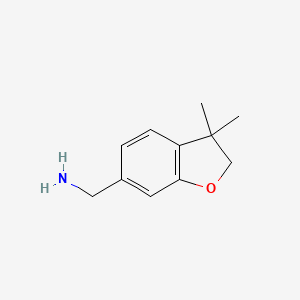
![11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13332626.png)

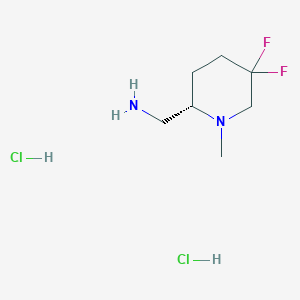
![1,6-Diazaspiro[3.4]octan-2-one](/img/structure/B13332636.png)
